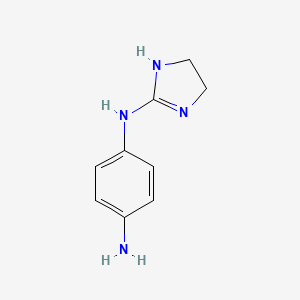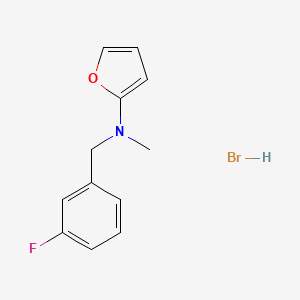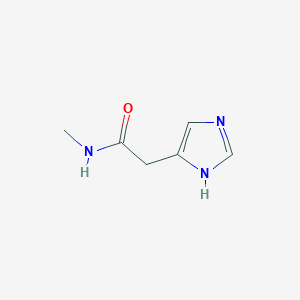
Chloromethyl(trifluoro)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white crystalline substance that is soluble in water and organic solvents . This compound is part of the organotrifluoroborate family, which is known for its stability and reactivity in various chemical reactions.
Métodos De Preparación
Chloromethyl(trifluoro)boranuide is typically prepared by reacting chloromethyl trifluoroborate with a base. Common reaction conditions involve the use of organic solvents such as ethanol or dimethyl sulfoxide . The synthesis process is relatively straightforward and can be performed under mild conditions, making it suitable for both laboratory and industrial production.
Análisis De Reacciones Químicas
Chloromethyl(trifluoro)boranuide undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Esterification and Etherification: It acts as a catalyst in esterification and etherification reactions.
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically carbon-carbon bonded compounds and esters.
Aplicaciones Científicas De Investigación
Chloromethyl(trifluoro)boranuide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which chloromethyl(trifluoro)boranuide exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling reactions. . The molecular targets and pathways involved include the palladium catalyst and the organic substrates that participate in the coupling reaction.
Comparación Con Compuestos Similares
Chloromethyl(trifluoro)boranuide is unique among organotrifluoroborates due to its stability and reactivity under a wide range of conditions. Similar compounds include:
Potassium trifluoroborate salts: These compounds share similar stability and reactivity properties but may differ in their specific applications and reaction conditions.
3-(Trifluoromethyl)benzyl chloride: This compound is used in similar substitution reactions but has different reactivity and stability profiles.
Propiedades
Fórmula molecular |
CH2BClF3- |
|---|---|
Peso molecular |
117.29 g/mol |
Nombre IUPAC |
chloromethyl(trifluoro)boranuide |
InChI |
InChI=1S/CH2BClF3/c3-1-2(4,5)6/h1H2/q-1 |
Clave InChI |
FGIGFYXMYANPTL-UHFFFAOYSA-N |
SMILES canónico |
[B-](CCl)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol](/img/structure/B12825642.png)
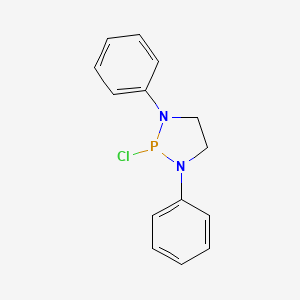
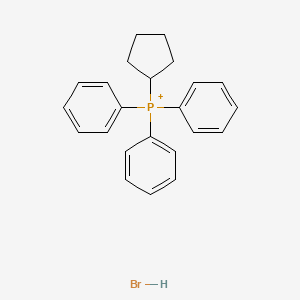
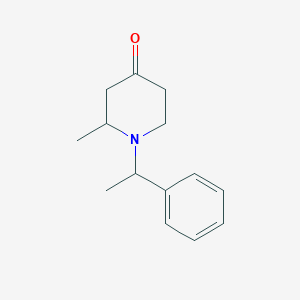
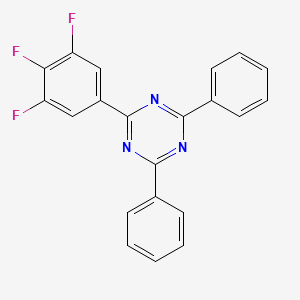
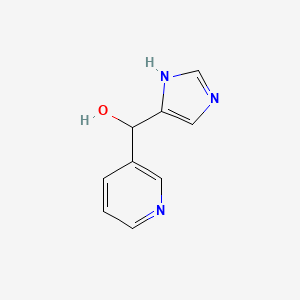

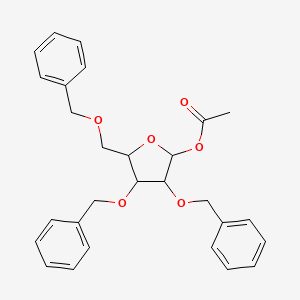

![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)

